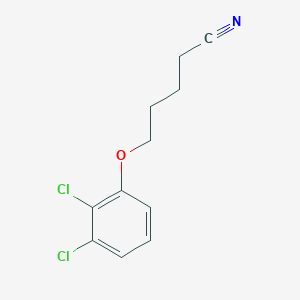

5-(2,3-Dichloro-phenoxy)pentanenitrile

Description

5-(2,3-Dichloro-phenoxy)pentanenitrile is a nitrile compound featuring a pentanenitrile backbone substituted with a 2,3-dichlorophenoxy group. Nitriles are known for their versatility in organic synthesis, acting as precursors to amines, carboxylic acids, and heterocycles .

Properties

IUPAC Name |

5-(2,3-dichlorophenoxy)pentanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Cl2NO/c12-9-5-4-6-10(11(9)13)15-8-3-1-2-7-14/h4-6H,1-3,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYAMWNHHBYVQQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)OCCCCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-(2,3-Dichloro-phenoxy)pentanenitrile typically involves the reaction of 2,3-dichlorophenol with a suitable pentanenitrile precursor under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by nucleophilic substitution with a halogenated pentanenitrile compound. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

5-(2,3-Dichloro-phenoxy)pentanenitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

Substitution: The dichlorophenyl group can participate in substitution reactions, where the chlorine atoms are replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Agrochemicals

5-(2,3-Dichloro-phenoxy)pentanenitrile is primarily investigated for its potential as a herbicide . The compound's ability to disrupt plant growth by interfering with hormone signaling pathways makes it a candidate for agricultural applications.

- Mechanism of Action : It inhibits specific enzymes involved in plant growth regulation, which can lead to effective weed control.

Medicinal Chemistry

Research indicates that compounds similar to this compound exhibit significant biological activity , including:

- Antimicrobial Activity : Studies have shown that derivatives can inhibit bacterial growth, making them potential candidates for antibiotic development.

- Anticancer Properties : The compound has been explored for its effects on cancer cell lines, particularly through mechanisms involving apoptosis and cell cycle regulation.

Biological Research

The compound's interaction with biological targets has been a focus of ongoing research. It is being studied for:

- Enzyme Inhibition : Understanding how it interacts with specific enzymes could lead to the development of new therapeutic agents.

- Receptor Modulation : Its ability to bind selectively to receptors may help in modulating biological pathways relevant to various diseases.

Case Study 1: Herbicidal Efficacy

A study conducted on the herbicidal efficacy of this compound demonstrated its effectiveness against several common weeds. The compound was applied at varying concentrations, showing a significant reduction in weed biomass compared to untreated controls. This study highlights its potential as an environmentally friendly alternative to traditional herbicides.

Case Study 2: Antimicrobial Activity

In vitro studies have shown that this compound exhibits antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, indicating that the compound could serve as a lead for developing new antibiotics targeting resistant strains.

Mechanism of Action

The mechanism of action of 5-(2,3-Dichloro-phenoxy)pentanenitrile involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved can vary and are subject to ongoing research.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Biological Activity

5-(2,3-Dichloro-phenoxy)pentanenitrile is a compound that has garnered interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound this compound features a phenoxy group substituted with two chlorine atoms at the 2 and 3 positions on the aromatic ring, attached to a pentanenitrile chain. This structural configuration is hypothesized to influence its biological activity significantly.

Antiplasmodial Activity

A study focusing on pyrimidine-2,4-diamines reported that compounds with similar phenoxy substitutions showed promising antiplasmodial activity against Plasmodium falciparum. For instance, a related compound demonstrated an IC50 value of 0.86 µM against a cycloguanil-resistant strain of the parasite . This suggests that this compound may also possess antimalarial properties worth exploring.

The biological activity of phenoxy-substituted compounds is often attributed to their ability to interact with specific enzymes or receptors in biological systems. For example:

- Antifolate Mechanism : Similar compounds have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis in parasites .

- Cellular Interaction : The presence of the nitrile group may enhance lipophilicity, facilitating better membrane penetration and interaction with intracellular targets.

Data Table: Biological Activities of Related Compounds

Case Study 1: Antimalarial Screening

In a screening project for new antimalarial agents, several phenoxy derivatives were synthesized and tested against P. falciparum. Compounds structurally similar to this compound exhibited varying degrees of activity. The results underscored the importance of substitution patterns on the phenyl ring in determining efficacy.

Case Study 2: Environmental Impact Assessment

Research examining the environmental persistence and toxicity of chlorinated phenoxy compounds indicated potential risks associated with their use as herbicides. The degradation products were found to retain some biological activity, raising concerns about ecological impacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.